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Compound of Interest

Compound Name: AZD-8055

Cat. No.: B1683969 Get Quote

An In-depth Technical Guide to AZD-8055: A Dual mTORC1/mTORC2 Inhibitor

Introduction
AZD-8055 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-

competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] Developed for

oncological research, it distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its

analogs, by targeting the kinase domain of mTOR directly. This allows it to inhibit both mTOR Complex

1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of the

mTOR signaling pathway.[1][4] This guide provides a detailed overview of AZD-8055, its chemical

properties, mechanism of action, and key experimental data for researchers and drug development

professionals.

Chemical Structure and Properties
AZD-8055 is a pyridopyrimidine derivative.[5] Its chemical structure and key identifiers are detailed

below.

Chemical Identifiers

IUPAC Name: (5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl)-2-

methoxyphenyl)methanol[5][6]

CAS Number: 1009298-09-2[4][5]

Molecular Formula: C₂₅H₃₁N₅O₄[4][5]
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alt text

Physicochemical Properties

Property Value Source

Molecular Weight 465.54 g/mol [3][4]

Appearance Light yellow to yellow solid [4]

Melting Point 204-208°C [7]

Purity ≥98% [8][9]

Solubility
Soluble in DMSO (≥33.33

mg/mL), Ethanol (9.31 mg/mL)
[4][9]

Mechanism of Action
AZD-8055 functions as a highly selective ATP-competitive inhibitor of mTOR kinase, with an IC₅₀ of

approximately 0.8 nM against the full-length native mTOR enzyme.[1][3][4] Its key characteristic is the

dual inhibition of both mTORC1 and mTORC2 complexes.[1] This comprehensive inhibition overcomes

some of the limitations of rapamycin and its analogs, which primarily act as allosteric inhibitors of

mTORC1 and can lead to a feedback activation of Akt via mTORC2.[2]

mTORC1 Inhibition: By inhibiting mTORC1, AZD-8055 blocks the phosphorylation of key

downstream effectors, including p70 S6 kinase (S6K1) and eIF4E-binding protein 1 (4E-BP1).[1][10]

This action disrupts cap-dependent translation and protein synthesis, which are critical for cell

growth and proliferation.[2][3]

mTORC2 Inhibition: AZD-8055 also inhibits mTORC2, thereby preventing the phosphorylation and

activation of Akt at the Serine 473 site.[1][2] This is a crucial distinction from rapamycin, which can

lead to increased p-Akt (Ser473) by disrupting a negative feedback loop.[2] The inhibition of

mTORC2 by AZD-8055 prevents this feedback activation, leading to a more complete shutdown of

the PI3K/Akt/mTOR pathway.[2][11]
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The dual inhibition results in cell cycle arrest, induction of apoptosis, and autophagy in various cancer

cell lines.[3][12]
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AZD-8055 demonstrates potent inhibitory activity across a range of cancer cell lines. It effectively

inhibits cell proliferation and induces apoptosis and autophagy.[3][8]

Table 1: In Vitro IC₅₀ Values of AZD-8055

Assay / Cell Line IC₅₀ (nM) Notes Source

Enzymatic Assay

mTOR (truncated) 0.13 ± 0.05
Recombinant enzyme

assay
[2]

mTOR (native, full-

length)
0.8 ± 0.2

Extracted from HeLa

cells
[1][4]

Cell Proliferation Assay

H838 (Lung) 20 [3][9]

A549 (Lung) 50 [3][9]

U87-MG (Glioblastoma) 53 [3][9]

MDA-MB-468 (Breast) 0.8
Cell-based mTOR

inhibition
[3]

PPTP Panel (Pediatric) 24.7 (median) [13]

In Vivo Activity
Oral administration of AZD-8055 leads to significant dose-dependent tumor growth inhibition in various

xenograft models.[1] The compound is well-tolerated at effective doses.[1]

Table 2: In Vivo Efficacy of AZD-8055 in Xenograft Models
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Xenograft Model Dosing Regimen
Tumor Growth
Inhibition

Source

U87-MG (Glioblastoma) 2.5 mg/kg, twice daily 33% [1][2]

5 mg/kg, twice daily 48% [1][2]

10 mg/kg, twice daily 77% [1][2]

20 mg/kg, once daily 85% [1]

A549 (Lung) 2.5 mg/kg, twice daily 44% [2]

5 mg/kg, twice daily 55% [2]

10 mg/kg, twice daily 93% [2]

Experimental Protocols
mTOR Kinase Inhibition Assay (ELISA-based)
This protocol describes the determination of AZD-8055's IC₅₀ value against native mTOR.

Methodology:

Enzyme Preparation: Native mTOR enzyme complexes are immunoprecipitated from HeLa cell

lysates.

Reaction Setup: The reaction is performed in a 96-well plate. Each well contains the

immunoprecipitated mTOR enzyme.

Inhibitor Addition: AZD-8055 is serially diluted (e.g., 1 to 3000 nM) and pre-incubated with the

enzyme for 10 minutes.[2]

Reaction Initiation: The kinase reaction is initiated by adding a substrate (e.g., recombinant S6K1 or

4E-BP1) and varying concentrations of ATP (40–200 μmol/L).[2]

Incubation: The plate is incubated at room temperature to allow for phosphorylation of the substrate.

Detection: The level of substrate phosphorylation is quantified using a specific primary antibody and

a horseradish peroxidase (HRP)-conjugated secondary antibody in an ELISA format.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8055.html
https://aacrjournals.org/cancerres/article/70/1/288/559312/AZD8055-Is-a-Potent-Selective-and-Orally
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8055.html
https://aacrjournals.org/cancerres/article/70/1/288/559312/AZD8055-Is-a-Potent-Selective-and-Orally
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8055.html
https://aacrjournals.org/cancerres/article/70/1/288/559312/AZD8055-Is-a-Potent-Selective-and-Orally
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8055.html
https://aacrjournals.org/cancerres/article/70/1/288/559312/AZD8055-Is-a-Potent-Selective-and-Orally
https://aacrjournals.org/cancerres/article/70/1/288/559312/AZD8055-Is-a-Potent-Selective-and-Orally
https://aacrjournals.org/cancerres/article/70/1/288/559312/AZD8055-Is-a-Potent-Selective-and-Orally
https://www.benchchem.com/product/b1683969?utm_src=pdf-body
https://www.benchchem.com/product/b1683969?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/70/1/288/559312/AZD8055-Is-a-Potent-Selective-and-Orally
https://aacrjournals.org/cancerres/article/70/1/288/559312/AZD8055-Is-a-Potent-Selective-and-Orally
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log

concentration of AZD-8055.

Cell-Based mTOR Activity Assay (High-Throughput)
This protocol measures the inhibition of mTORC1 and mTORC2 downstream targets in a cellular

context.

Methodology:

Cell Plating: MDA-MB-468 cells are plated in 96-well plates and allowed to adhere overnight.[2][3]

Compound Treatment: Cells are treated with increasing concentrations of AZD-8055 (e.g., 0 to 1280

nM) for 2 hours.[2][3]

Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent

like Triton X-100.

Immunostaining: Cells are incubated with primary antibodies against phosphorylated S6 (pS6 at

Ser235/236, for mTORC1) and phosphorylated Akt (pAkt at Ser473, for mTORC2).[2][3]

Secondary Antibody & Detection: After washing, cells are incubated with a fluorescently-labeled

secondary antibody. The fluorescence intensity is measured using a laser-scanning cytometer (e.g.,

Acumen).[3]

Data Analysis: The signal intensity for pS6 and pAkt is normalized to untreated controls to determine

the concentration-dependent inhibition.
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Workflow for a cell-based mTOR inhibition assay.
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In Vivo Tumor Xenograft Study
This protocol outlines a typical efficacy study in a mouse model.

Methodology:

Cell Implantation: Tumor cells (e.g., 10⁶ U87-MG cells) are injected subcutaneously into

immunodeficient mice.[2]

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 0.2 cm³).[2]

Randomization: Mice are randomized into control and treatment groups.

Drug Formulation & Administration: For in vivo studies, AZD-8055 is often formulated in 30% (w/v)

Captisol.[2] The compound is administered by oral gavage once or twice daily at specified doses

(e.g., 2.5, 5, 10 mg/kg).[1][2]

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

Pharmacodynamic Analysis (Optional): At specified time points after dosing, plasma and tumor

samples can be collected to analyze the levels of pAkt and pS6 by immunoblotting to confirm target

engagement.[2]

Endpoint: The study is concluded when tumors in the control group reach a predetermined size.

Tumor growth inhibition is calculated.

Conclusion
AZD-8055 is a valuable research tool for investigating the mTOR signaling pathway. Its ability to inhibit

both mTORC1 and mTORC2 provides a more complete blockade of mTOR activity compared to first-

generation inhibitors. The potent in vitro and in vivo antitumor activity of AZD-8055 underscores the

therapeutic potential of dual mTORC1/mTORC2 inhibition in oncology. This guide provides core

technical information to support further research and development efforts involving this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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